(5S)-5-(2-Methylpropyl)pyrrolidin-2-one
Overview
Description
(5S)-5-(2-Methylpropyl)pyrrolidin-2-one is a chemical compound widely used in scientific research due to its versatile applications. It serves as a crucial building block for the synthesis of various pharmaceuticals, polymers, and agricultural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one typically involves the reaction of 2-pyrrolidinone with isobutyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromide group by the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(2-Methylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
(5S)-5-(2-Methylpropyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: As Levetiracetam, it is extensively studied for its role in treating epilepsy and other neurological disorders.
Industry: It is used in the production of polymers and agricultural products.
Mechanism of Action
The mechanism of action of (5S)-5-(2-Methylpropyl)pyrrolidin-2-one, particularly as Levetiracetam, involves binding to the synaptic vesicle protein 2A (SV2A) in the brain. This binding modulates neurotransmitter release and reduces neuronal excitability, thereby exerting its antiepileptic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone: A parent compound with a similar structure but without the isobutyl group.
Pyrrolizine: A related compound with a fused bicyclic structure.
Pyrrolidine-2-one: Another derivative with a similar core structure.
Uniqueness
(5S)-5-(2-Methylpropyl)pyrrolidin-2-one is unique due to its specific substitution pattern and its significant biological activity as an antiepileptic agent. Its ability to bind to SV2A distinguishes it from other pyrrolidinone derivatives .
Properties
IUPAC Name |
(5S)-5-(2-methylpropyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)5-7-3-4-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTMHYDFTGFOIE-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558456 | |
Record name | (5S)-5-(2-Methylpropyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62430-05-1 | |
Record name | (5S)-5-(2-Methylpropyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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